molecular formula C11H10N2O3 B11765535 3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid

3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B11765535
M. Wt: 218.21 g/mol
InChI Key: FBLYEAOFCPEICZ-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that features an isoxazole ring substituted with an aminophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Aminophenyl Group: This step involves the nitration of the isoxazole ring followed by reduction to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenylboronic acid: Similar in structure but contains a boronic acid group instead of an isoxazole ring.

    5-Methylisoxazole-4-carboxylic acid: Lacks the aminophenyl group but shares the isoxazole and carboxylic acid functionalities.

Uniqueness

3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,12H2,1H3,(H,14,15)

InChI Key

FBLYEAOFCPEICZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)N)C(=O)O

Origin of Product

United States

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